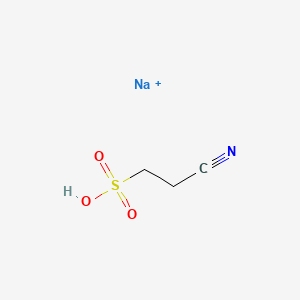
ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a derivative of pyrazole . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
This compound has been extensively used in the regioselective synthesis of pyrazole derivatives. For instance, Hanzlowsky et al. (2003) detailed a method for producing ethyl 1H-pyrazole-5-carboxylates and diethyl 1H-pyrazole-3,4-dicarboxylates through reactions involving ethyl 3-[(dimethylamino)methylidene]pyruvate with various hydrazines. This study also isolated stable intermediates, showcasing the compound's utility in creating structurally diverse pyrazoles (Hanzlowsky et al., 2003).
Intermediate in Pesticide Synthesis
Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, closely related to the compound , serves as a pivotal intermediate in synthesizing chlorantraniliprole, a widely used pesticide. Ju (2014) described a streamlined route for synthesizing this pyrazole, highlighting its significance in the agricultural chemical industry (Yeming Ju, 2014).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have also been applied to derivatives of this compound, demonstrating its adaptability to modern synthetic methods. Milosevic et al. (2015) reported the efficient production of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate using microwave treatment, showcasing the method's efficacy in yielding desired products rapidly (Milosevic et al., 2015).
Biological Evaluation
The compound and its derivatives have also been evaluated for biological activities. Wei et al. (2006) synthesized a series of novel small molecules based on ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives and investigated their effects on lung cancer cell growth. This research underscores the potential of pyrazole derivatives in medicinal chemistry and drug development (Fang Wei et al., 2006).
Orientations Futures
Pyrazoles and their derivatives have attracted the attention of many researchers due to their interesting pharmacological properties . They are considered privileged scaffolds in medicinal chemistry . Therefore, it is expected that future research will continue to explore the synthesis, properties, and applications of pyrazole derivatives, including ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate.
Propriétés
IUPAC Name |
ethyl 2,4-dimethyl-3-oxo-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-13-8(12)6-5(2)7(11)10(3)9-6/h9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAHKGOMRYGOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738240 | |
| Record name | Ethyl 1,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51986-00-6 | |
| Record name | Ethyl 1,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















